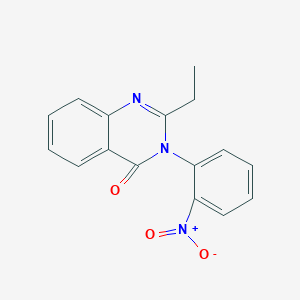

2-ethyl-3-(2-nitrophenyl)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

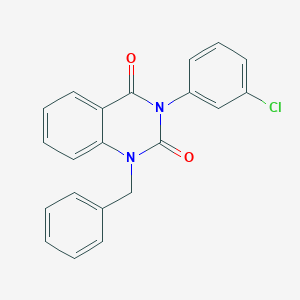

2-エチル-3-(2-ニトロフェニル)キナゾリン-4(3H)-オン は、キナゾリンオンファミリーに属します。その化学構造は、2位にエチル基、3位にニトロフェニル基を有するキナゾリンオンコアを特徴としています。 キナゾリンオンは、興味深い薬理学的特性を示し、その潜在的な治療用途のために広く研究されてきました .

2. 製法

合成経路: いくつかの合成経路が、2-エチル-3-(2-ニトロフェニル)キナゾリン-4(3H)-オンの形成につながります。一般的なアプローチの1つは、2-アミノベンゾニトリルとエチルアセト酢酸の縮合、続いて得られたキナゾリンオン中間体のニトロ化です。反応は以下のように進みます。

2-アミノベンゾニトリル+エチルアセト酢酸→2-エチル-3-(2-ニトロフェニル)キナゾリン-4(3H)-オン

反応条件: 反応は通常、適切な溶媒(例えば、エタノールまたは酢酸)を用いて還流条件下で行われます。環化工程を促進するために、酸性または塩基性触媒が用いられる場合があります。中間体のニトロ化は、濃硝酸と硫酸を用いて達成することができます。

工業生産: 2-エチル-3-(2-ニトロフェニル)キナゾリン-4(3H)-オンは、工業的に大規模には生産されていません。 研究室や製薬会社が、さらなる調査のために合成しています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the reaction of 2-nitrobenzaldehyde with ethyl anthranilate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring. The reaction conditions often include the use of a solvent such as ethanol or toluene and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

化学反応の分析

反応性: 2-エチル-3-(2-ニトロフェニル)キナゾリン-4(3H)-オンは、さまざまな化学反応を起こします。

還元: ニトロ基の還元は、対応するアミノキナゾリンオンを生じます。

置換: キナゾリンオン環における置換反応は、その性質を変化させる可能性があります。

酸化: エチル基の酸化は、さまざまな誘導体に導く可能性があります。

還元: 金属触媒(例えば、パラジウム炭素)を用いた水素化。

置換: アルキル化剤または求核剤(例えば、ハロアルカン、アミン)。

酸化: 酸化剤(例えば、過マンガン酸カリウム)。

主な生成物: 主な生成物は、特定の反応条件と置換基に依存します。例えば:

- 還元: アミノキナゾリンオン。

- 置換: アルキル化またはアリール化誘導体。

- 酸化: 酸化されたキナゾリンオン誘導体。

4. 科学研究への応用

2-エチル-3-(2-ニトロフェニル)キナゾリン-4(3H)-オンは、以下のような分野で応用されています。

医薬品化学: 研究者らは、その抗がん剤、抗菌剤、または抗炎症剤としての可能性を探っています。

生物学: 蛍光プローブまたは酵素阻害剤として役立つ可能性があります。

産業: その誘導体は、材料科学または有機エレクトロニクスに役立つ可能性があります。

科学的研究の応用

2-ETHYL-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

作用機序

2-エチル-3-(2-ニトロフェニル)キナゾリン-4(3H)-オンの効果の正確なメカニズムは、その特定の用途に基づいて異なります。細胞標的と相互作用したり、シグナル伝達経路を調節したり、酵素を阻害したりする可能性があります。その正確な作用機序を解明するには、さらなる研究が必要です。

類似化合物との比較

2-エチル-3-(2-ニトロフェニル)キナゾリン-4(3H)-オンは、エチル基、ニトロフェニル部分、およびキナゾリンオン骨格のユニークな組み合わせによって際立っています。類似の化合物には、他のキナゾリンオンが含まれますが、置換基が異なり、その性質と用途に影響を与えます。

特性

分子式 |

C16H13N3O3 |

|---|---|

分子量 |

295.29 g/mol |

IUPAC名 |

2-ethyl-3-(2-nitrophenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H13N3O3/c1-2-15-17-12-8-4-3-7-11(12)16(20)18(15)13-9-5-6-10-14(13)19(21)22/h3-10H,2H2,1H3 |

InChIキー |

MEMUYJDUBUHFRA-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isobutyl-5-[2-(2-methoxyanilino)-1,3-thiazol-4-YL]-5-methyldihydro-2(3H)-furanone](/img/structure/B11651788.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11651795.png)

![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)

![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)

![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)

![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)

![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)

![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651852.png)